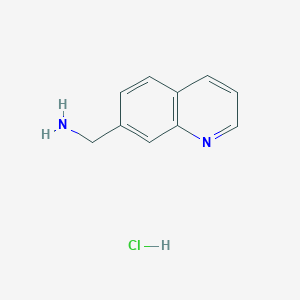

(Quinolin-7-yl)methanamine hydrochloride

説明

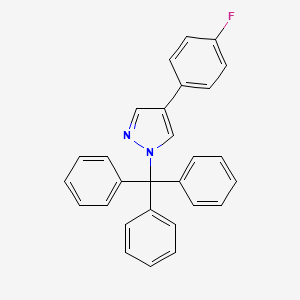

“(Quinolin-7-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.67 . It is also known by its IUPAC name, quinolin-7-ylmethanamine hydrochloride .

Synthesis Analysis

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

“this compound” is stored in an inert atmosphere at room temperature . The boiling point of the compound is not provided .科学的研究の応用

1. Chemosensor Development

(Quinolin-7-yl)methanamine hydrochloride has applications in the development of chemosensors. For instance, a zinc ion sensor was synthesized using a derivative, which showed high selectivity for Zn2+ ions with fluorescence enhancement in aqueous solutions (Kim et al., 2013).

2. Crystal Structure and Theoretical Investigations

This compound is also significant in crystallography and theoretical chemistry. Research involving its derivatives, such as (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine, contributes to understanding molecular structures and interactions (Kamaraj et al., 2021).

3. Palladium-Catalyzed Nitration

The compound plays a role in chemical syntheses, such as in palladium-catalyzed nitration of quinolines, which is a crucial step in the production of various quinoline derivatives (Zhang et al., 2015).

4. Sirtuin 2 Inhibition for Disease Treatment

Derivatives of this compound have been identified as inhibitors of human sirtuin 2 (SIRT2), showing potential in treating diseases like cancer and neurodegenerative disorders (Wang et al., 2019).

5. Cytotoxic Activity and Drug Development

It is instrumental in developing drugs with cytotoxic activity, particularly in cancer research. Studies on quinoline derivatives, including those related to this compound, have demonstrated significant cytotoxic effects, making them potential candidates for anticancer drugs (Kozyr & Romanenko, 2022).

6. Tubulin Polymerization Inhibition in Cancer Therapy

Some quinoline derivatives are potent inhibitors of tubulin polymerization, a vital process in cancer cell division. These compounds, such as 2‐Anilino‐3‐Aroylquinolines, have shown remarkable antiproliferative activity against various cancer cell lines (Srikanth et al., 2016).

7. Antimicrobial Properties

This compound derivatives have shown promising antimicrobial properties against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (El-Gamal et al., 2016).

8. Anti-corrosion Applications

In industrial applications, derivatives of this compound have been used in studying anti-corrosion properties for materials like mild steel in acidic mediums, demonstrating its versatility beyond biological applications (Douche et al., 2020).

9. Anticonvulsant Agent Development

Research has also explored the use of quinoline derivatives as anticonvulsant agents, highlighting its potential in neurological disorders treatment (Pawar et al., 2011).

10. Anti-cancer Agent Discovery

Studies have identified certain quinoline derivatives as potential anti-cancer agents, with some showing high antiproliferative activity and suggesting mechanisms like DNA intercalation and cell cycle arrest (Via et al., 2008).

将来の方向性

Quinoline and its derivatives have been found to possess a broad range of biological activities, making them an important class of heterocyclic compounds for new drug development . Therefore, the future directions for “(Quinolin-7-yl)methanamine hydrochloride” could potentially involve further exploration of its biological and pharmacological activities.

作用機序

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that methenamine, a compound with a similar structure, is hydrolyzed to formaldehyde in an acidic environment (ph<6), which is considered to be highly bactericidal .

Biochemical Pathways

Quinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Given the broad spectrum of bioactivities exhibited by quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the storage recommendation for the compound is in an inert atmosphere at room temperature .

特性

IUPAC Name |

quinolin-7-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGTURBXHDJFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

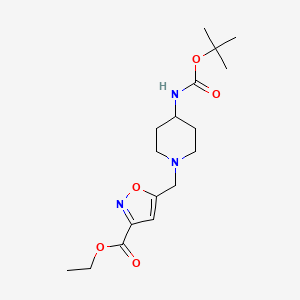

![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)

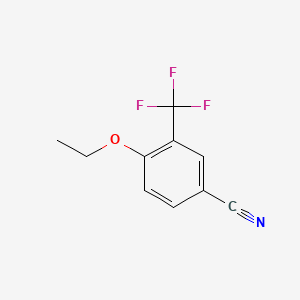

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

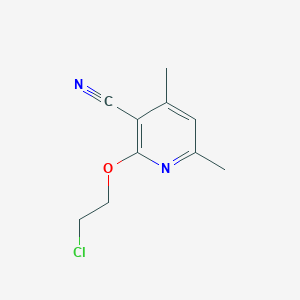

![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)

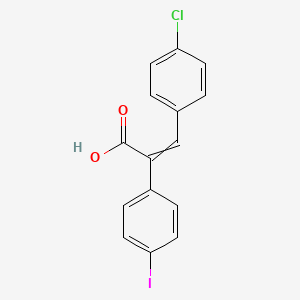

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)